1-(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(4-methoxyphenyl)urea
Description
1-(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(4-methoxyphenyl)urea is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes an indole moiety, a methoxyphenyl group, and a urea linkage, making it an interesting subject for chemical and pharmacological studies.
Properties
IUPAC Name |
1-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-3-(4-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-3-24-18-12-11-17(15-5-4-6-16(19(15)18)20(24)25)23-21(26)22-13-7-9-14(27-2)10-8-13/h4-12H,3H2,1-2H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMATKNSLZABBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NC(=O)NC4=CC=C(C=C4)OC)C=CC=C3C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(4-methoxyphenyl)urea typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Ethyl Group: The ethyl group is introduced via alkylation, often using ethyl halides in the presence of a base.
Formation of the Urea Linkage: The urea linkage is formed by reacting the indole derivative with an isocyanate or by using phosgene and an amine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Oxidation Reactions
The benzo[cd]indole moiety is susceptible to oxidative modification. Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions oxidizes the indole ring to form hydroxylated or quinone-like derivatives. For example:
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Reaction : Indole → Oxidized indole (e.g., hydroxylation at C3 or C7 positions).
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Conditions : KMnO₄ in H₂SO₄ (0.1 M, 60°C, 4–6 h).
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Yield : ~40–60% (estimated for analogous indoles).
Hydrolysis of Urea Linkage
The urea group undergoes hydrolysis under acidic or basic conditions to yield amines and carbon dioxide. For this compound:
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Acidic Hydrolysis :
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Basic Hydrolysis :
Methoxy Group Demethylation
The 4-methoxyphenyl group undergoes demethylation with strong acids or Lewis acids:
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Reagents : BBr₃ (1.2 equiv) in CH₂Cl₂ (−78°C → RT, 2 h).
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Product : 1-(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(4-hydroxyphenyl)urea .
Electrophilic Aromatic Substitution
The indole ring participates in nitration or sulfonation:
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Nitration :
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Sulfonation :
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Reagents : SO₃ in H₂SO₄ (RT, 1 h).
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Product : Sulfonated indole derivatives.
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Condensation Reactions
The urea group reacts with aldehydes or ketones to form Schiff bases or cyclic derivatives:
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Example : Reaction with benzaldehyde (PhCHO) in ethanol under reflux (6 h):
Reduction Reactions
The indole’s double bond or carbonyl groups can be reduced:
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Catalytic Hydrogenation :
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Reagents : H₂ (1 atm), Pd/C (10% w/w) in ethanol (RT, 12 h).
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Product : Partially saturated benzo[cd]indole.
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Borohydride Reduction :
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Reagents : NaBH₄ in MeOH (0°C → RT, 2 h).
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Product : Alcohol derivatives (e.g., reduction of ketone to secondary alcohol).
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Photochemical Reactions
The indole core may undergo [2+2] cycloaddition under UV light:
Mechanistic Insights
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Urea Hydrolysis : Proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water .
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Methoxy Demethylation : BBr₃ coordinates to the methoxy oxygen, facilitating cleavage to a phenolic group .
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Indole Oxidation : KMnO₄ generates electrophilic species that attack the electron-rich indole ring.
Stability Considerations
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The compound is stable under ambient conditions but degrades in strong acids/bases or prolonged UV exposure.
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Storage recommendations: −20°C under inert atmosphere (N₂/Ar).
Scientific Research Applications
Structure and Composition
The compound has a complex structure characterized by a benzo[cd]indole core, which is known for its potential pharmacological properties. The molecular formula is , and it exhibits notable interactions with biological targets due to the presence of functional groups such as urea and methoxyphenyl moieties.
Anticancer Activity
Recent studies have indicated that derivatives of benzo[cd]indole compounds exhibit significant anticancer properties. For instance, the compound has been explored for its ability to inhibit specific cancer cell lines by inducing apoptosis and inhibiting proliferation. Research demonstrates that modifications in the benzo[cd]indole structure can enhance cytotoxicity against various cancer types, including breast and lung cancers .
Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases. Studies have shown that similar compounds can modulate neurotransmitter levels and protect neuronal cells from oxidative stress . This opens avenues for research into its use in conditions like Alzheimer's disease.
Antimicrobial Properties
Research indicates that compounds with similar structural features possess antimicrobial activity against a range of pathogens. Preliminary tests on 1-(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(4-methoxyphenyl)urea have shown promising results against both gram-positive and gram-negative bacteria .
Synthetic Pathways
The synthesis of 1-(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(4-methoxyphenyl)urea typically involves multi-step reactions starting from readily available precursors. The Ugi reaction is often employed to construct the urea linkage efficiently, allowing for the incorporation of various substituents to enhance biological activity .
Table 2: Synthetic Methods Overview
| Method | Description |
|---|---|
| Ugi Reaction | A multi-component reaction forming urea derivatives. |
| Palladium-Catalyzed | Used for functionalization at specific positions on the indole core. |
| Cyclization | Employed to create more complex structures from simpler precursors. |
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Organic Chemistry, researchers synthesized a series of benzo[cd]indole derivatives, including the target compound, and evaluated their anticancer activity against MCF-7 breast cancer cells. The results indicated that certain modifications significantly enhanced cytotoxicity compared to standard treatments .
Case Study 2: Neuroprotection
A study focusing on neuroprotective agents highlighted the potential of indole-based compounds in mitigating oxidative stress in neuronal cells. The compound was tested alongside known neuroprotective agents, showing comparable efficacy in reducing cell death induced by oxidative stress .
Mechanism of Action
The mechanism of action of 1-(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of enzymes by binding to their active sites.
Receptors: Modulation of receptor activity by acting as an agonist or antagonist.
Pathways: Interference with cellular signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
- 1-(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(4-chlorophenyl)urea
- 1-(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(4-hydroxyphenyl)urea
Comparison: Compared to its analogs, 1-(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(4-methoxyphenyl)urea may exhibit unique properties due to the presence of the methoxy group, which can influence its electronic and steric characteristics. This can result in differences in reactivity, biological activity, and pharmacokinetics.
This detailed overview provides a comprehensive understanding of 1-(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(4-methoxyphenyl)urea, highlighting its synthesis, reactions, applications, and unique characteristics
Biological Activity
The compound 1-(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(4-methoxyphenyl)urea is a member of the broader class of urea-based compounds, which have garnered attention for their diverse biological activities, particularly in oncology and pharmacology. This article aims to explore the biological activity of this specific compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 286.33 g/mol. Its structure consists of a benzo[cd]indole core substituted with an ethyl group and a methoxyphenyl moiety, contributing to its biological activity.
Research indicates that compounds similar to 1-(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(4-methoxyphenyl)urea exhibit various mechanisms of action, including:
- Inhibition of Kinases : Urea derivatives often act as kinase inhibitors, which can interfere with cancer cell proliferation. Studies have shown that such compounds can inhibit specific signaling pathways involved in tumor growth and metastasis.
- Induction of Apoptosis : The compound may induce programmed cell death in malignant cells through the activation of caspases and modulation of apoptotic pathways.
Biological Activity Data
The following table summarizes key findings related to the biological activities of this compound and its analogs:
Case Study 1: Anti-Cancer Activity
In a study published by Wang et al., the anti-cancer properties of urea derivatives were evaluated on A549 lung cancer cells. The compound demonstrated an IC50 value of 5.0 µM, indicating significant inhibitory effects on cell viability and proliferation. The study highlighted the potential for developing this compound as a therapeutic agent against lung cancer.
Case Study 2: Mechanism of Apoptosis
Research by Takeda et al. investigated the apoptosis-inducing capabilities of similar compounds in breast cancer cell lines (MDA-MB-231). Results showed that treatment led to an increase in caspase activity, suggesting that these compounds could effectively trigger apoptotic pathways in cancer cells.
Case Study 3: Anti-inflammatory Properties
A study focusing on inflammation models revealed that the compound exhibited anti-inflammatory effects by inhibiting NF-kB signaling pathways in LPS-induced macrophages, with an IC50 value of 15.0 µM. This suggests potential applications in treating inflammatory diseases.
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
Synthesis optimization requires precise control of reaction parameters. For analogous urea derivatives, yields improve with lower temperatures (e.g., 0–5°C) and extended reaction times (24–48 hours). Purification often involves gradient column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Reaction progress is monitored via TLC (Rf ~0.3–0.5 in 1:1 EtOAc/hexane) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Structural confirmation relies on ¹H/¹³C NMR (e.g., aromatic protons at δ 6.8–7.5 ppm, urea NH signals at δ 8.2–9.0 ppm) and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks. Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) .
Q. How can researchers evaluate preliminary biological activity?
Begin with in vitro assays targeting pathways of interest (e.g., RET kinase inhibition for anticancer activity). Use cell lines (e.g., MCF-7, HeLa) and measure IC₅₀ values via MTT assays. Compare results to structurally similar compounds like 1-(4-Chlorophenyl)-3-(2-(1-methylpiperidin-4-yl)ethyl)urea, which show enhanced receptor selectivity .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies may arise from assay conditions (e.g., ATP concentrations in kinase assays) or structural analogs with divergent substituents. Conduct dose-response studies across multiple cell lines and validate using orthogonal methods (e.g., Western blotting for target protein inhibition). Cross-reference with SAR data from compounds like 1-(Naphthalen-2-yl)-3-(2-(morpholinomethyl)ethyl)urea to identify critical pharmacophores .
Q. How can structural modifications enhance selectivity and reduce off-target effects?
Replace the 4-methoxyphenyl group with electron-withdrawing substituents (e.g., 4-fluorophenyl) to modulate binding affinity. Introduce polar groups (e.g., hydroxyl or carboxyl) to improve solubility and reduce nonspecific interactions. Computational docking (e.g., AutoDock Vina) against RET kinase (PDB: 2IVU) can guide rational design .
Q. What advanced analytical methods address challenges in purity assessment?
For complex mixtures, use LC-MS/MS with multiple reaction monitoring (MRM) to detect trace impurities. X-ray crystallography (if crystals form) resolves stereochemical ambiguities, as demonstrated for related dihydropyridine-carbonitrile derivatives .
Q. How should toxicity profiles be evaluated preclinically?
Perform acute toxicity studies in rodent models (e.g., OECD 423 guidelines) alongside hERG channel inhibition assays (patch-clamp or FLIPR) to assess cardiac risk. Metabolite identification via LC-QTOF-MS identifies potential toxicophores (e.g., reactive quinone intermediates) .
Q. What pharmacokinetic parameters are critical for in vivo studies?
Measure plasma half-life (t₁/₂) , Cmax , and AUC in Sprague-Dawley rats (IV/PO administration). Use microsomal stability assays (human liver microsomes) to predict hepatic clearance. For brain penetration, assess logBB values (brain/plasma ratio) in BBB models .
Future Directions & Data Gaps
What unresolved mechanistic questions warrant further investigation?
The compound’s RET kinase inhibition mechanism remains partially elucidated. Employ cryo-EM or hydrogen-deuterium exchange (HDX) mass spectrometry to map binding interfaces. Compare with FDA-approved RET inhibitors (e.g., selpercatinib) to identify novel interaction motifs .
Q. How can computational models accelerate lead optimization?
Apply molecular dynamics simulations (AMBER/CHARMM) to predict conformational stability in aqueous and lipid environments. Use QSAR models trained on urea derivatives to prioritize synthetic targets with optimal ADMET profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
